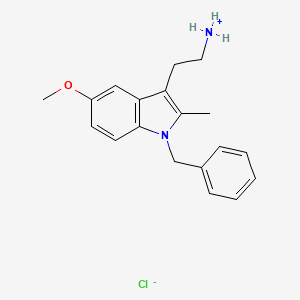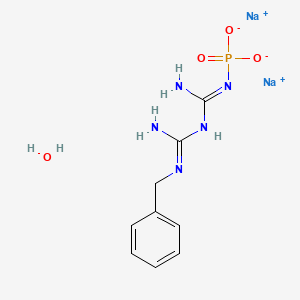
布比卡因盐酸盐
描述
Bupivacaine hydrochloride is a local anesthetic belonging to the amide group of anesthetics. It is widely used for its long-acting properties in various medical procedures to provide regional anesthesia and pain relief. Bupivacaine hydrochloride is particularly effective in numbing specific parts of the body during surgeries and for pain management in both adults and children .
科学研究应用
Bupivacaine hydrochloride has extensive applications in scientific research, including:
Chemistry: Used as a model compound in the study of local anesthetics and their interactions with biological membranes.
Biology: Investigated for its effects on nerve cells and ion channels, particularly sodium channels.
作用机制
Target of Action
Bupivacaine Hydrochloride primarily targets the SCNA (sodium channel, voltage-gated, type V, alpha subunit) protein . These proteins are crucial for the generation and conduction of nerve impulses, which are critical for sensation and pain perception .
Mode of Action
Bupivacaine operates by inhibiting sodium ion channels on neuronal cell membranes . This inhibition blocks the generation and conduction of nerve impulses, essentially numbing the area it is applied to . It achieves this by increasing the threshold for electrical excitation in the nerve, slowing the propagation of the nerve impulse, and reducing the rate of rise of the action potential .
Biochemical Pathways
The primary biochemical pathway affected by Bupivacaine involves the sodium ion channels on neuronal cell membranes . By blocking these channels, Bupivacaine inhibits the influx of sodium ions, which are critical for the initiation and conduction of nerve impulses . In addition to this, Bupivacaine has been found to modulate apoptosis and ferroptosis in bladder cancer via the phosphatidylinositol 3-kinase (PI3K)/AKT pathway .
Pharmacokinetics
Bupivacaine is metabolized in the liver and forms a metabolite, pipecoloxylidine (PPX) . It is excreted in the urine, with approximately 6% of the drug excreted unchanged . The onset of action for anesthesia is route and dose-dependent . After administration, plasma levels of Bupivacaine rapidly increase during the first hour and continue to increase through 24 hours. Plasma levels then gradually decrease through 108 hours followed by a monoexponential decrease through 312 hours .
Result of Action
The primary result of Bupivacaine’s action is a loss of sensation, providing localized anesthesia . This makes it an effective option for pain management in various clinical settings, including surgical procedures and chronic pain conditions . It is also used to produce postsurgical analgesia .
生化分析
Biochemical Properties
Bupivacaine Hydrochloride works by reversibly binding to the voltage-dependent sodium and potassium channels . Its binding reduces the permeability for sodium and potassium ions in neural membranes, blocking the passing of action potentials, in nerve cell fibers and muscle cells and therefore blocking the local sensation of pain . Bupivacaine Hydrochloride binds to the intracellular portion of voltage-gated sodium channels and blocks sodium influx into nerve cells, which prevents depolarization . Without depolarization, no initiation or conduction of a pain signal can occur .
Cellular Effects
Bupivacaine Hydrochloride has a significant impact on various types of cells and cellular processes. It increases the bulk lateral and rotational mobilities, and annular lipid fluidity in SPMVs lipid bilayers, and has a greater fluidizing effect on the inner monolayer than that of the outer monolayer . It also blocks both the initiation and conduction of nerve impulses by decreasing the neuronal membrane’s permeability to sodium ions, which results in inhibition of depolarization with resultant blockade of conduction .
Molecular Mechanism
The molecular mechanism of Bupivacaine Hydrochloride involves its interaction with voltage-gated sodium channels on the cell membrane of nerve axons. It binds to these channels and prevents the influx of sodium ions . Consequently, the initiation and propagation of action potentials are inhibited, resulting in a reversible interruption to nociceptive conduction and thus blocking transmission of pain impulses .
Temporal Effects in Laboratory Settings
The effects of Bupivacaine Hydrochloride over time in laboratory settings have been observed in various studies. It has been reported that Bupivacaine Hydrochloride induced dose-dependent myo-, chondro-, and neurotoxicity, as well as delayed osteogenesis and disturbed wound healing in vitro . These observations did not translate to animal and clinical research, where toxic phenomena were seldom reported .
Dosage Effects in Animal Models
The effects of Bupivacaine Hydrochloride vary with different dosages in animal models. For instance, in rats, a single Bupivacaine Hydrochloride dose of 20 mg/kg bw was rapidly absorbed after intraduodenal administration, and a maximum plasma concentration of 7.9 μg/ml was reached within 15 minutes .
Metabolic Pathways
Bupivacaine Hydrochloride is metabolized in the liver and forms a metabolite (pipecoloxylidine [PPX]) . It is excreted in the urine, with about 6% unchanged . The metabolism of Bupivacaine Hydrochloride can be decreased when combined with Peginterferon alfa-2b .
Transport and Distribution
Bupivacaine Hydrochloride is distributed in the body with a distribution of 3.9 ± 2 L/kg in infants and 2.7 ± 0.2 L/kg in children . It is also transported and distributed within cells and tissues .
Subcellular Localization
The subcellular localization of Bupivacaine Hydrochloride is primarily at the cell membrane where it interacts with voltage-gated sodium channels . It binds to these channels and prevents the influx of sodium ions, thereby inhibiting the initiation and propagation of action potentials .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of bupivacaine hydrochloride typically involves the reaction of 2,6-dimethylaniline with butyl bromide to form N-butyl-2,6-dimethylaniline. This intermediate is then reacted with 2-chloropropionyl chloride to yield 1-butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide, which is subsequently converted to its hydrochloride salt .
Industrial Production Methods: Industrial production of bupivacaine hydrochloride involves large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The process includes rigorous purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .
化学反应分析
Types of Reactions: Bupivacaine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: Involving the replacement of functional groups within the molecule.
Hydrolysis: Breaking down the compound in the presence of water, particularly under acidic or basic conditions.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like alkyl halides and catalysts under controlled temperatures.
Hydrolysis: Often conducted using hydrochloric acid or sodium hydroxide at elevated temperatures.
Major Products Formed:
Substitution Reactions: Yield derivatives of bupivacaine with modified functional groups.
Hydrolysis: Produces the corresponding carboxylic acid and amine derivatives.
相似化合物的比较
Lidocaine: Another widely used local anesthetic with a shorter duration of action compared to bupivacaine.
Ropivacaine: Similar in structure to bupivacaine but with a slightly different pharmacokinetic profile and reduced cardiotoxicity.
Levobupivacaine: The S-enantiomer of bupivacaine, offering similar anesthetic properties with potentially fewer side effects
Uniqueness of Bupivacaine Hydrochloride: Bupivacaine hydrochloride is unique due to its long duration of action, making it particularly useful for prolonged surgical procedures and extended pain relief. Its potency and efficacy in blocking nerve impulses make it a preferred choice in various clinical settings .
属性
IUPAC Name |
1-butyl-N-(2,6-dimethylphenyl)piperidine-2-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O.ClH/c1-4-5-12-20-13-7-6-11-16(20)18(21)19-17-14(2)9-8-10-15(17)3;/h8-10,16H,4-7,11-13H2,1-3H3,(H,19,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEYLFHKZGLBNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CCCCC1C(=O)NC2=C(C=CC=C2C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0030877 | |
| Record name | Bupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18010-40-7, 14252-80-3, 15233-43-9 | |
| Record name | Bupivacaine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18010-40-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bupivacaine hydrochloride [JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018010407 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bupivacaine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758631 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bloqueina | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=119660 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Bupivacaine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0030877 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Bupivacaine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.092 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1-Butyl-N-(2,6-dimethylphenyl)-2-piperidinecarboxamide hydrochloride hydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | BUPIVACAINE HYDROCHLORIDE ANHYDROUS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AKA908P8J1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















